molecular formula C6H9NO3 B1217707 2-Nitrocyclohexanone CAS No. 4883-67-4

2-Nitrocyclohexanone

Cat. No.: B1217707
CAS No.: 4883-67-4
M. Wt: 143.14 g/mol
InChI Key: SZNILIWUUKKNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrocyclohexanone (CAS 4883-67-4) is a nitro-substituted cyclic ketone with the molecular formula C₆H₉NO₃ and a molecular weight of 145.14 g/mol. It is synthesized via nitration of cyclohexanone using highly concentrated nitric acid (99–100%) under controlled conditions (20–40°C in inert solvents) to prevent further oxidation to adipic acid . This compound serves as a critical intermediate in organic synthesis, particularly in the production of caprolactam (a precursor to nylon-6) and as a building block for enantioselective products via alkylation, reduction, and substitution reactions . Its reactivity arises from the electron-withdrawing nitro group, which enhances electrophilicity at the carbonyl carbon, enabling nucleophilic additions and participation in tautomerization equilibria (e.g., keto-enol forms) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrocyclohexanone can be synthesized through the nitro-oxidation of cyclohexene. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitro-oxidation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrocyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-Aminocyclohexanone.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

    Tautomerization: Enol form of this compound.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2-Nitrocyclohexanone serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in various reactions, including nucleophilic additions and cyclization processes. For instance, it has been employed in a one-pot, three-component reaction with triphenylphosphine and dialkyl acetylenedicarboxylates to generate stable phosphorus ylides, which can further undergo intramolecular Wittig reactions to produce valuable derivatives.

Synthesis of Bicyclic Compounds
The compound can also be used to synthesize bicyclic compounds. For example, treating this compound with acrylaldehyde in the presence of tetrabutylammonium fluoride yields bicyclic products that can be oxidized to nitro-diketones. This demonstrates its utility in creating complex molecular architectures.

Biological Applications

Potential Biological Activities
Research has indicated that this compound exhibits various biological activities. Studies have explored its interactions with biomolecules, suggesting potential applications in drug development. For instance, its role as a precursor for pharmaceutical compounds has been investigated, particularly in the context of synthesizing analogs of known drugs.

Toxicological Studies
In toxicological research, this compound's effects on cellular functions have been studied extensively. At low doses, it may exhibit minimal effects; however, higher doses can lead to significant changes in cellular metabolism and gene expression, including oxidative stress and cellular damage. These findings are crucial for understanding safety profiles in drug development.

Pharmaceutical Applications

Precursor for Norketamine
A notable application of this compound is its role as a precursor for norketamine synthesis. Norketamine is associated with similar pharmacological effects as ketamine but is not regulated in many jurisdictions. The synthesis involves converting this compound into 2-(2-chlorophenyl)-2-nitrocyclohexanone through established chemical processes . This route highlights the compound's relevance in producing psychoactive substances.

Innovative Synthesis Methods
Recent advancements have introduced continuous-flow synthesis methods for producing norketamine from this compound. These methods enhance yield and reduce hazards associated with traditional batch processes by integrating multiple steps into a streamlined operation . This innovation reflects the compound's significance in modern pharmaceutical manufacturing.

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is utilized for producing fine chemicals and intermediates. Its ability to participate in diverse chemical reactions makes it a valuable asset for manufacturers seeking efficient pathways to synthesize complex products.

Summary Table of Applications

Application Area Details
Organic Synthesis Building block for complex molecules; participates in nucleophilic addition reactions
Bicyclic Compound Synthesis Used with acrylaldehyde to create bicyclic products; can be oxidized to nitro-diketones
Biological Research Investigated for potential biological activities; toxicological studies reveal effects on cells
Pharmaceuticals Precursor for norketamine; innovative continuous-flow synthesis methods enhance efficiency
Industrial Chemistry Utilized in the production of fine chemicals and intermediates

Case Studies

  • Synthesis of Norketamine:
    • A study identified 2-(2-chlorophenyl)-2-nitrocyclohexanone as a precursor for norketamine synthesis using advanced analytical techniques such as gas chromatography-mass spectrometry and nuclear magnetic resonance . This case highlights the compound's importance in illicit drug manufacturing and regulatory considerations.
  • Organocatalytic Cascade Reactions:
    • Research demonstrated an organocatalytic cascade reaction involving this compound and α,β-unsaturated aldehydes, yielding bicyclo[3.3.1]nonanones with high enantioselectivity . This showcases its utility in producing enantiomerically enriched compounds.

Mechanism of Action

The mechanism of action of 2-nitrocyclohexanone involves its participation in nucleophilic addition reactions. The nitro group acts as an electron-withdrawing group, making the carbonyl carbon more susceptible to nucleophilic attack. This leads to the formation of new carbon-carbon or carbon-heteroatom bonds. The compound can undergo reduction or substitution reactions to yield products with diverse chemical functionalities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Chlorophenyl)-2-Nitrocyclohexanone

  • Molecular Formula: C₁₂H₁₂ClNO₃
  • Molecular Weight : 253.68 g/mol
  • Key Features: Contains a chlorophenyl substituent, introducing steric and electronic effects distinct from the parent compound. Exhibits low water solubility but high solubility in ethanol and chloroform . Undergoes reduction (nitro to amine) and hydroxylation under alkaline conditions, enabling access to bioactive derivatives like Norketamine . Requires specialized catalysts (e.g., thioureas) for asymmetric conjugate additions, similar to 2-nitrocyclohexanone but with modified diastereoselectivity profiles .
Property This compound 2-(2-Chlorophenyl)-2-Nitrocyclohexanone
Reactivity Nucleophilic addition, reduction Reduction, hydroxylation, coupling
Applications Caprolactam synthesis, chiral intermediates Drug synthesis (e.g., CNS agents)
Stereoselectivity Achieved via lithium chelation Requires chiral thiourea catalysts

Cyclohexanone Derivatives (4-Heptylcyclohexanone)

  • Molecular Formula : C₁₃H₂₄O
  • Molecular Weight : 196.33 g/mol
  • Key Features: Lacks a nitro group, reducing electrophilicity and altering reactivity. Safety protocols emphasize flammability and inhalation risks, contrasting with this compound’s focus on reactivity control .

Nitro-Substituted Aromatic Ketones (e.g., 2-Nitroacetophenone)

  • Molecular Formula: C₈H₇NO₃
  • Molecular Weight : 165.15 g/mol
  • Key Features: Aromatic nitro group enhances resonance stabilization, reducing keto-enol tautomerization compared to this compound . Less effective in alkylation reactions due to reduced ring strain and conformational flexibility.

Research Findings and Mechanistic Insights

Steric and Electronic Effects

  • The nitro group in this compound stabilizes the α,β-dianion intermediate during alkylation, enabling stereoselectivity (~15% enantiomeric excess) even without amide bases. This contrasts with 2-(2-chlorophenyl)-2-nitrocyclohexanone, where steric hindrance from the chlorophenyl group necessitates optimized protocols (e.g., LDA/s-BuLi) .

Catalytic Requirements

  • In asymmetric conjugate additions, this compound requires bifunctional thiourea catalysts (e.g., Catalyst [36]) to activate both the nitroalkene and nucleophile, achieving diastereoselectivity ratios of up to 3:2 . Similar reactions with chlorophenyl derivatives show improved selectivity due to additional π-π interactions .

Tautomerization Dynamics

Biological Activity

2-Nitrocyclohexanone is a nitro compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is synthesized through the nitration of cyclohexanone, typically using acetyl nitrate or other nitrating agents. The reaction conditions can vary, but the general approach involves electrophilic substitution where the nitro group (NO2-NO_2) is introduced at the 2-position of the cyclohexanone ring. This structural modification significantly influences its biological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Mechanism : Nitro compounds generally exhibit antimicrobial properties due to their ability to induce redox reactions within microbial cells, leading to toxicity and cell death. The presence of the nitro group enhances interactions with cellular components, making them effective against various pathogens.
  • Case Studies : Research has shown that derivatives of nitro compounds can inhibit growth in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . For instance, in a comparative study, this compound demonstrated significant inhibitory effects on bacterial strains at concentrations as low as 20 µM.

2. Antineoplastic Properties

  • Research Findings : Some studies suggest that nitro compounds, including this compound, may possess antitumor activity. The nitro group can act as a pharmacophore that interacts with biomolecules involved in cancer cell proliferation.
  • Data Table : A summary of IC50 values for various nitro compounds against different cancer cell lines is presented below:
CompoundCancer Cell LineIC50 (µM)
This compoundHeLa15
MCF-710
A54912

3. Anti-inflammatory Effects

  • Mechanism : The anti-inflammatory activity is attributed to the ability of nitro compounds to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This property positions them as potential therapeutic agents for inflammatory diseases.
  • Case Studies : In vitro studies have shown that this compound can reduce TNF-α levels in macrophages, indicating its potential role in managing inflammatory responses .

Toxicity Considerations

While the biological activities of this compound are promising, toxicity remains a significant concern. The reduction of the nitro group can lead to toxic metabolites that may pose risks to human health. Therefore, understanding the balance between efficacy and safety is crucial for developing therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key structural features and tautomeric behavior of 2-nitrocyclohexanone in aqueous solutions?

Answer: this compound exhibits keto-enol tautomerism, influenced by its α-nitro substituent. In aqueous solutions, equilibrium constants and acid dissociation values (pKa) determine the dominance of each tautomer. Spectrophotometric studies at 25°C and ionic strength 0.4 mol dm⁻³ (NaCl) reveal:

  • pKa(KH) (keto form) = 5.97
  • pKa(EH) (enol form) = 4.78
  • Equilibrium constant (pKₜ) = 1.19 (ratio [enol]/[ketone] ≈ 0.065).
    The α-nitro group stabilizes the enol form via inductive effects but reduces resonance stabilization compared to unsubstituted cyclohexanone. Methodologically, UV-Vis spectroscopy with NaHSO₃ as a keto scavenger is critical for kinetic measurements .

Q. How can researchers experimentally distinguish between keto and enol forms of this compound?

Answer: UV-Vis spectroscopy is the primary method. The enol form absorbs at distinct wavelengths (~300 nm) due to conjugation, while the keto form lacks this absorption. Buffered solutions at varying pH (e.g., HCl, NaOH) allow isolation of tautomers. For example:

  • In acidic conditions (pH < 4.78), the enol form predominates.
  • At neutral pH, the equilibrium shifts toward the keto form.
    Kinetic studies using NaHSO₃ to trap the keto form enable quantification of tautomerization rates .

Advanced Research Questions

Q. How does the α-nitro substituent alter the keto-enol equilibrium and acidity compared to cyclohexanone?

Answer: The α-nitro group in this compound significantly increases keto-enol acidity. Cyclohexanone’s pKa(KH) is ~19, while this compound’s pKa(KH) = 5.96. This 13-log-unit difference arises from:

  • Inductive effects : The electron-withdrawing nitro group stabilizes the enolate.
  • Steric hindrance : Reduced resonance stabilization compared to aromatic nitro compounds.
    Marcus theory and Brønsted analysis confirm that deprotonation rates are dominated by inductive rather than resonance effects .

Q. What synthetic methodologies utilize this compound to construct bicyclic frameworks?

Answer: this compound serves as a precursor in cycloaddition reactions. For example:

  • Reaction with acrylaldehyde in the presence of tetrabutylammonium fluoride yields bicyclo[3.3.0]oct-1(5)en-2-one derivatives.
  • Subsequent oxidation with K₂CO₃/H₂O and H₂SO₄ achieves near-quantitative conversion to nitro-diketones.
    Key steps include:

Nucleophilic addition of acrylaldehyde to the nitroketone.

Oxidative cyclization under controlled pH and temperature.
This method enables access to strained bicyclic systems with applications in natural product synthesis .

Q. How can this compound act as a polarity probe in ionic liquid studies?

Answer: this compound’s tautomeric equilibrium is sensitive to solvent polarity. In ionic liquids (ILs), UV-Vis spectroscopy tracks the enol/keto ratio, which correlates with IL polarity parameters (e.g., static dielectric constant). For example:

  • Imidazolium-based ILs with low polarity favor the enol form.
  • Polar ILs shift equilibrium toward the keto form.
    This probe provides a quantitative measure of IL polarity, complementary to traditional solvatochromic dyes .

Q. Methodological Considerations

Q. What experimental controls are critical for studying this compound’s tautomerism?

Answer:

  • Ionic strength control : Maintain constant ionic strength (e.g., 0.4 mol dm⁻³ NaCl) to avoid activity coefficient variations.
  • pH buffers : Use phosphate or acetate buffers to stabilize pH during kinetic measurements.
  • Scavengers : NaHSO₃ traps the keto form, enabling isolation of enolization rates .

Q. How can researchers validate synthetic products derived from this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR distinguish bicyclic products via characteristic shifts (e.g., deshielded carbonyl groups).
  • Mass spectrometry : High-resolution MS confirms molecular formulas.
  • X-ray crystallography : Resolves structural ambiguities in complex bicyclic systems .

Properties

IUPAC Name

2-nitrocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNILIWUUKKNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334589
Record name 2-Nitrocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4883-67-4
Record name 2-Nitrocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrocyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Nitrocyclohexanone
2-Nitrocyclohexanone
2-Nitrocyclohexanone
2-Nitrocyclohexanone
2-Nitrocyclohexanone
2-Nitrocyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.